molecular formula C12H7FO2 B12618693 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one CAS No. 920531-27-7

4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one

Cat. No.: B12618693
CAS No.: 920531-27-7
M. Wt: 202.18 g/mol
InChI Key: NIWDEZTWHZRXIF-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetylene and furan-2(5H)-one.

    Coupling Reaction: The key step involves the coupling of 4-fluorophenylacetylene with furan-2(5H)-one. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: By inhibiting topoisomerase I, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one is unique due to the combination of a furan ring with a 4-fluorophenyl ethynyl group

Properties

CAS No.

920531-27-7

Molecular Formula

C12H7FO2

Molecular Weight

202.18 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethynyl]-2H-furan-5-one

InChI

InChI=1S/C12H7FO2/c13-11-5-3-9(4-6-11)1-2-10-7-12(14)15-8-10/h3-7H,8H2

InChI Key

NIWDEZTWHZRXIF-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)C#CC2=CC=C(C=C2)F

Origin of Product

United States

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